
4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Cyclohexanamine, 4-(3,4-dihydro-2(1H)-isoquinolinyl)- (MFCD17124974) is a chemical entity with a unique structure that includes a cyclohexanamine moiety and an isoquinoline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, 4-(3,4-dihydro-2(1H)-isoquinolinyl)- typically involves the reaction of cyclohexanamine with an isoquinoline derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Cyclohexanamine, 4-(3,4-dihydro-2(1H)-isoquinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amines.
科学研究应用
Cyclohexanamine, 4-(3,4-dihydro-2(1H)-isoquinolinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of Cyclohexanamine, 4-(3,4-dihydro-2(1H)-isoquinolinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial growth.
相似化合物的比较
Similar Compounds
Cyclohexanamine derivatives: These compounds share the cyclohexanamine moiety but differ in their substituents.
Isoquinoline derivatives: These compounds have the isoquinoline structure but vary in their functional groups.
Uniqueness
Cyclohexanamine, 4-(3,4-dihydro-2(1H)-isoquinolinyl)- is unique due to its combined structure of cyclohexanamine and isoquinoline, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
属性
分子式 |
C15H22N2 |
|---|---|
分子量 |
230.35 g/mol |
IUPAC 名称 |
4-(3,4-dihydro-1H-isoquinolin-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C15H22N2/c16-14-5-7-15(8-6-14)17-10-9-12-3-1-2-4-13(12)11-17/h1-4,14-15H,5-11,16H2 |
InChI 键 |
RVZAGXWSLSUHRT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1N)N2CCC3=CC=CC=C3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)

![3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14890341.png)
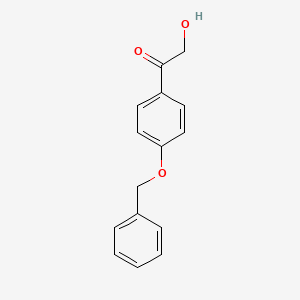
![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)
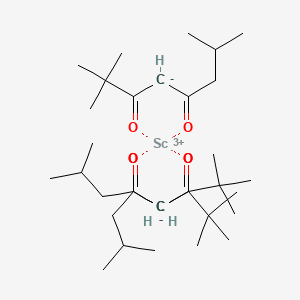
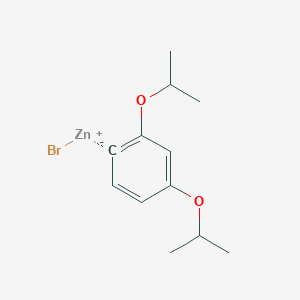
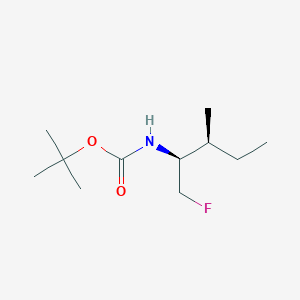
![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)
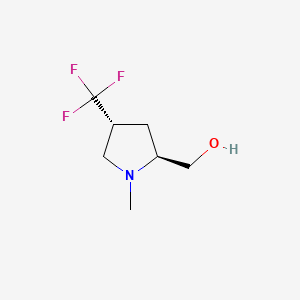
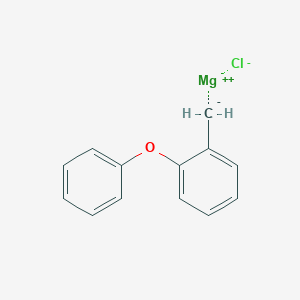
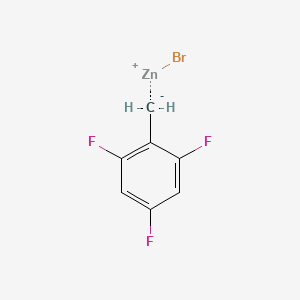

![Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14890415.png)
